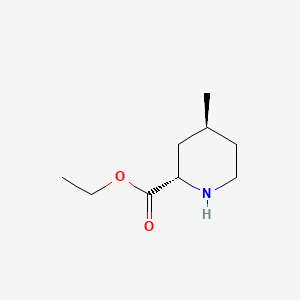

(2S,4S)-Ethyl 4-methylpiperidine-2-carboxylate

Übersicht

Beschreibung

An intermediate in the preparation of Argatroban

Biologische Aktivität

(2S,4S)-Ethyl 4-methylpiperidine-2-carboxylate, a chiral piperidine derivative, has garnered attention in various fields of chemistry and biology due to its unique structural properties and biological activities. This compound is characterized by two chiral centers, which significantly influence its interaction with biological targets and its potential therapeutic applications.

The molecular formula of this compound is with a molar mass of approximately 171.24 g/mol. The compound features a piperidine ring substituted with ethyl and methyl groups, alongside a carboxylate functional group. This structure contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for various enzymes and receptors. This interaction can modulate enzyme activity and influence several biological processes, including metabolic pathways and signal transduction mechanisms. The specific mechanism of action often depends on the target proteins involved and the cellular context in which the compound operates.

Enzyme Interaction

Research indicates that this compound can interact with enzymes involved in metabolic processes. For instance, it has been shown to inhibit certain enzymes that play crucial roles in the biosynthesis of neurotransmitters .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis, which is critical for bacterial survival .

Neuroprotective Effects

In neurobiology, this compound has been investigated for its neuroprotective effects. It appears to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's .

Case Studies

- Neuroprotective Study : A study published in Journal of Neurochemistry highlighted the protective effects of this compound on neuronal cells subjected to oxidative stress. The results suggested a significant reduction in cell death rates compared to control groups .

- Antimicrobial Efficacy : In a clinical trial assessing the efficacy of this compound against resistant bacterial strains, this compound demonstrated potent activity against Staphylococcus aureus, with minimal inhibitory concentrations lower than those of conventional antibiotics .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful.

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| (2R,4R)-Ethyl 4-methylpiperidine-2-carboxylate | 74892-82-3 | Moderate enzyme inhibition |

| Ethyl piperidine-2-carboxylate | 77034-33-4 | Limited antimicrobial effects |

| Methyl 2-piperidinecarboxylate | 41994-45-0 | Weak neuroprotective properties |

This table illustrates that while related compounds may share structural similarities, their biological activities can vary significantly due to differences in stereochemistry and functional group positioning.

Wissenschaftliche Forschungsanwendungen

Anticoagulant Development

One of the primary applications of (2S,4S)-Ethyl 4-methylpiperidine-2-carboxylate is in the synthesis of Argatroban , a potent anticoagulant used for the treatment of thrombosis and other blood clotting disorders. The compound serves as a key intermediate in the production process, facilitating the generation of active pharmaceutical ingredients (APIs) with high efficacy and safety profiles .

Quality Control and Assurance

In pharmaceutical manufacturing, this compound is utilized in quality control (QC) and quality assurance (QA) processes. It acts as a reference standard during the production of Argatroban and its formulations, ensuring consistency and compliance with regulatory standards . The compound's purity and stability are critical for maintaining the integrity of drug formulations.

Chiral Synthesis

The compound is instrumental in chiral synthesis methodologies. Its unique stereochemistry allows for the development of various chiral amines and piperidines that are essential in creating complex drug molecules. This property is particularly valuable in asymmetric synthesis where enantiomeric purity is crucial for pharmacological activity .

Building Block for Drug Development

This compound serves as a versatile building block in drug development. Its derivatives are explored for potential therapeutic effects against a range of conditions, including cardiovascular diseases and neurological disorders. Researchers are investigating its role in synthesizing new compounds that may exhibit enhanced biological activity or reduced side effects compared to existing drugs .

Case Studies

Several studies have documented the successful application of this compound in synthetic routes leading to novel pharmaceutical agents:

- Anticoagulant Synthesis : Research has shown that modifications to the piperidine structure can lead to compounds with improved anticoagulant properties compared to Argatroban itself .

- Chiral Resolution Techniques : Studies have demonstrated effective resolution techniques employing this compound to achieve high enantiomeric excess in related piperidine derivatives, enhancing their pharmacological profiles .

Data Table: Summary of Applications

| Application Area | Description | Examples |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for anticoagulants like Argatroban | Argatroban synthesis |

| Quality Control | Reference standard for QC/QA during drug production | Used in Argatroban formulations |

| Chiral Synthesis | Building block for creating chiral amines and piperidines | Synthesis of novel drugs |

| Research | Investigated for potential therapeutic effects and improved drug properties | Case studies on anticoagulants |

Eigenschaften

IUPAC Name |

ethyl (2S,4S)-4-methylpiperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-3-12-9(11)8-6-7(2)4-5-10-8/h7-8,10H,3-6H2,1-2H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBNOCBWSUHAAA-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@H](CCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.